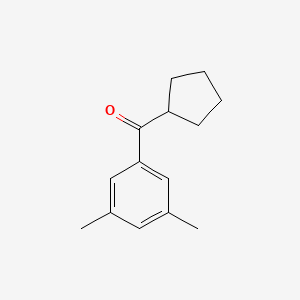

Cyclopentyl 3,5-dimethylphenyl ketone

Descripción general

Descripción

Synthesis Analysis

A preparation method of cyclopentyl phenyl ketone includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain a product . This method is advantageous due to its environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis

The molecular formula of Cyclopentyl 3,5-dimethylphenyl ketone is C14H18O. The molecular weight is 202.29 g/mol.Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

Catalytic Acetalization : Research demonstrates the effectiveness of solid acid catalysts in the synthesis of dimethyl acetals from carbonyl compounds, including cyclohexanone and acetophenone, via acetalization reactions. The catalysts' textural properties, such as acid amount and adsorption properties, significantly influence their catalytic activity. This process is relevant for producing fine chemicals and has implications for compounds similar to Cyclopentyl 3,5-dimethylphenyl ketone (Thomas, Prathapan, & Sugunan, 2005).

Cyclopentannulation : Studies describe regio- and stereoselective cyclopentannulation processes involving ketones, which could potentially be applied to this compound for the synthesis of complex organic structures, such as nootkatone and muscopyridine. These processes involve the acid treatment of propargyl alcohol adducts of ketones, leading to highly selective annulation reactions (Hiyama, Shinoda, Saimoto, & Nozaki, 1981).

Cyclocopolymerization : The cyclocopolymerization of 1,5-hexadiene and CO in the presence of palladium(II) complexes and chelating phosphines results in cyclocopolymers containing 5- and 6-membered cyclic ketones. This method could offer insights into polymer synthesis strategies involving this compound (Borkowsky & Waymouth, 1996).

Organocatalytic Synthesis : The organocatalytic azide-ketone cycloaddition process is used to synthesize 1,5-disubstituted 4-thio-1,2,3-triazoles and 1,5-disubstituted 1,2,3-triazoles from ethanones and azides. This methodology could be applicable to this compound for the generation of a variety of triazole derivatives, showcasing the versatility of organocatalysis in synthesizing heterocyclic compounds (Ramachary, Krishna, Gujral, & Reddy, 2015).

Safety and Hazards

The safety data sheet for Cyclopentyl 3,5-dimethylphenyl ketone indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . More detailed safety and hazard information can be found in the safety data sheet .

Relevant Papers One relevant paper discusses the 1,3-Dianionic annulation of ketones with ketene dithioacetal, which could potentially be related to the synthesis of compounds like this compound .

Propiedades

IUPAC Name |

cyclopentyl-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-7-11(2)9-13(8-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWZHMNPCAPKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642567 | |

| Record name | Cyclopentyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-56-5 | |

| Record name | Cyclopentyl(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate](/img/structure/B1613582.png)

![4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine](/img/structure/B1613590.png)

![3-Chloro-4-fluorobenzo[d]isoxazole](/img/structure/B1613595.png)